Compound Description: This compound is a high-affinity inhibitor of cytosolic phospholipase A2α (cPLA2α) []. It exhibits an IC50 value in the nanomolar range (2.1–12 nM), indicating its potent inhibitory activity against the enzyme []. Researchers investigated its potential as a PET radioligand for imaging brain cPLA2α by labeling it with carbon-11 [].
Compound Description: Similar to Compound 1, Compound 2 is a high-affinity cPLA2α inhibitor []. It shares the same indole-5-carboxylic acid core and the 2-oxo-3-phenoxypropoxy side chain with slight modifications. This compound also demonstrates potent inhibitory activity against cPLA2α, making it a potential candidate for PET radioligand development [].
Compound Description: This potent cPLA2α inhibitor [], like Compounds 1 and 2, exhibits high affinity for the enzyme and belongs to the indole-5-carboxylic acid class of inhibitors []. The presence of the 3-methyl-1,2,4-oxadiazol-5-yl group distinguishes Compound 3, suggesting its potential role in enhancing binding affinity or other pharmacological properties.
Compound Description: As a member of the indole-5-carboxylic acid class of cPLA2α inhibitors, Compound 4 displays high affinity for the enzyme []. It shares the 3-methyl-1,2,4-oxadiazol-5-yl substituent with Compound 3, but incorporates a longer alkyl chain in its phenoxypropyl side chain, potentially influencing its pharmacological properties.
Compound Description: This compound represents a potent aldose reductase inhibitor [], exhibiting an IC50 of 3.2 x 10^-9 M []. Its structure features a phthalazineacetic acid core, with a 5,7-difluoro-2-benzoxazolylmethyl substituent contributing to its inhibitory activity. Compound 124 demonstrated oral activity in a rat sciatic nerve model for diabetic complications [].
Relevance: Although structurally distinct from 3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole, Compound 124's inclusion underscores the exploration of diverse heterocyclic systems, like benzoxazole and 1,2,4-oxadiazole, in the pursuit of new pharmaceuticals. Both compounds were investigated as part of a broader structure-activity relationship (SAR) study for aldose reductase inhibitors [].
Compound Description: This compound, another potent aldose reductase inhibitor [], features a (2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl substituent attached to a phthalazineacetic acid core. This compound's demonstrated potency against aldose reductase and oral activity in a rat sciatic nerve model highlight its potential for treating diabetic complications [].
Relevance: The presence of the 1,2,4-oxadiazole moiety in Compound 139 directly relates it to 3-(2-methoxyphenyl)-5-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propyl}-1,2,4-oxadiazole, signifying the importance of this heterocycle in medicinal chemistry research. Both compounds fall under the category of oxophthalazineacetic acid derivatives and were explored for their aldose reductase inhibitory potential [].
Compound Description: Designed as a potential aldose reductase inhibitor [], Compound 195 incorporates a thioanilide side chain as a surrogate for the benzothiazole moiety found in other potent inhibitors []. It exhibits high in vitro potency against aldose reductase [].
Compound Description: This compound is a structurally novel, highly selective dopamine D3 receptor (D3R) antagonist with translational potential for treating opioid use disorder []. It has been shown to reduce blood pressure and heart rate in rat models, and it attenuates the cardiovascular effects of oxycodone and cocaine [].
Compound Description: R-VK4-116, another novel D3R antagonist [], closely resembles R-VK4-40 structurally. It exhibits high selectivity for the D3R and demonstrates a similar pharmacological profile in reducing blood pressure and heart rate in the presence of cocaine [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.